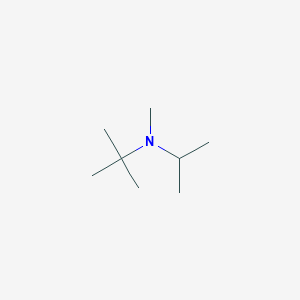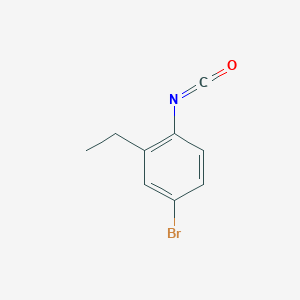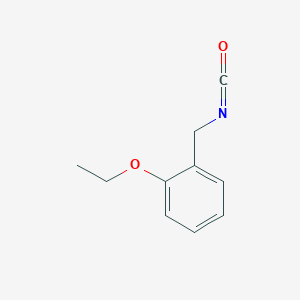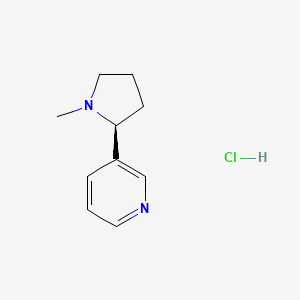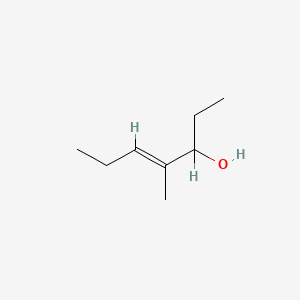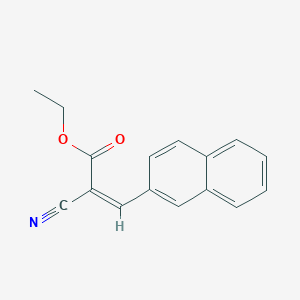![molecular formula C42H81NO8 B1599266 N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide CAS No. 95119-86-1](/img/structure/B1599266.png)
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
描述
Glucosylceramide (d18:1/18:0) is a glycosphingolipid composed of a ceramide backbone and a glucose molecule. It is a crucial component of the cell plasma membrane and plays a significant role in modulating cell signal transduction events . This compound is involved in various biological processes and is essential for maintaining the structural integrity of cellular membranes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glucosylceramide (d18:1/18:0) typically involves the glycosylation of ceramide with glucose. The ceramide backbone is synthesized through the condensation of sphingosine with a fatty acid, followed by the attachment of a glucose molecule via glycosylation. This process can be carried out using glycosyltransferases or chemical glycosylation methods .
Industrial Production Methods: Industrial production of Glucosylceramide (d18:1/18:0) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of ceramide and subsequent glycosylation under controlled conditions to produce the desired glycosphingolipid .
化学反应分析
Types of Reactions: Glucosylceramide (d18:1/18:0) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ceramide backbone.
Reduction: Reducing agents like sodium borohydride can reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized ceramide derivatives, while reduction can produce reduced ceramide forms .
科学研究应用
Glucosylceramide (d18:1/18:0) has numerous scientific research applications across various fields:
Chemistry: It is used as a model compound for studying glycosphingolipid chemistry and interactions.
Biology: It plays a role in cell membrane structure and function, making it a valuable compound for studying cellular processes.
Industry: It is used in the production of liposomes and other lipid-based delivery systems for pharmaceuticals.
作用机制
The mechanism of action of Glucosylceramide (d18:1/18:0) involves its role in cell membrane structure and signal transduction. It interacts with various membrane proteins and receptors, modulating their activity and influencing cellular responses. One notable pathway is the Wnt/β-catenin signaling pathway, where Glucosylceramide (d18:1/18:0) interacts with low-density lipoprotein receptor-related protein 6 (LRP6), leading to its phosphorylation and activation of the signaling cascade .
相似化合物的比较
Glucosylceramide (d181/160): Similar structure with a different fatty acid chain length.
Glucosylceramide (d181/220): Another variant with a longer fatty acid chain.
Uniqueness: Glucosylceramide (d18:1/18:0) is unique due to its specific fatty acid chain length, which influences its biophysical properties and interactions within the cell membrane. This particular structure makes it a key player in certain cellular processes and disease mechanisms .
属性
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46)/b31-29+/t35-,36+,37?,39+,40?,41?,42+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-KNSMPFANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C(C([C@@H](C(O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423547 | |
| Record name | GlcCer(d18:1/18:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
728.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95119-86-1 | |
| Record name | GlcCer(d18:1/18:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




